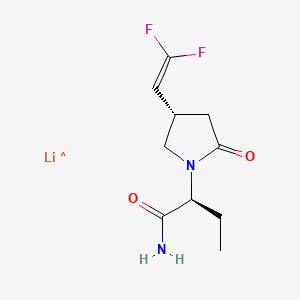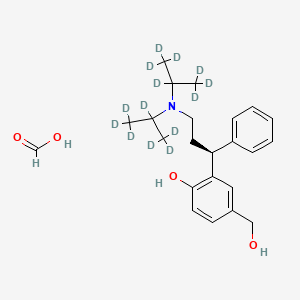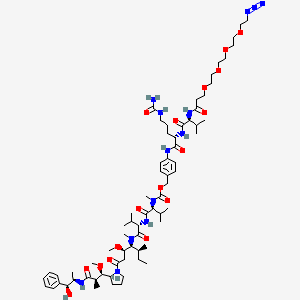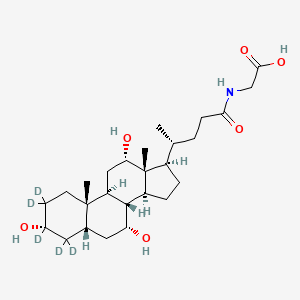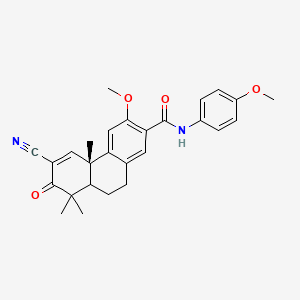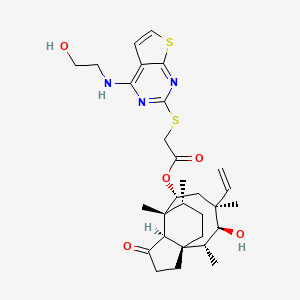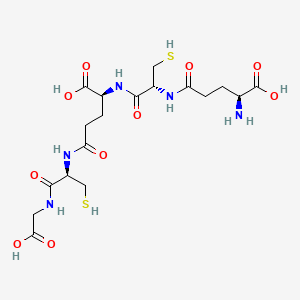
Gefitinib-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gefitinib-d3 is a deuterated form of gefitinib, a tyrosine kinase inhibitor used primarily in the treatment of non-small cell lung cancer (NSCLC). The deuterium atoms in this compound replace hydrogen atoms, which can enhance the compound’s metabolic stability and pharmacokinetic properties. This modification aims to improve the drug’s efficacy and reduce its side effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of gefitinib-d3 involves the incorporation of deuterium atoms into the gefitinib molecule. One common method is the catalytic exchange of hydrogen with deuterium using deuterium gas in the presence of a suitable catalyst. Another approach is the use of deuterated reagents in the synthesis process. The reaction conditions typically involve controlled temperatures and pressures to ensure the selective incorporation of deuterium.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to achieve efficient deuterium incorporation. The final product undergoes rigorous quality control to ensure its purity and efficacy.
Chemical Reactions Analysis
Types of Reactions: Gefitinib-d3 undergoes various chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one atom or group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles like halides or electrophiles like alkylating agents under appropriate solvent conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogs with altered functional groups.
Scientific Research Applications
Gefitinib-d3 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolic pathways and degradation products of gefitinib.
Biology: Employed in cellular and molecular biology research to investigate the effects of deuterium substitution on cellular processes.
Medicine: Used in pharmacokinetic and pharmacodynamic studies to evaluate the improved efficacy and reduced side effects of deuterated drugs.
Industry: Applied in the development of new drug formulations and delivery systems to enhance the therapeutic potential of gefitinib.
Mechanism of Action
Gefitinib-d3 exerts its effects by inhibiting the epidermal growth factor receptor (EGFR) tyrosine kinase. This inhibition blocks the downstream signaling pathways involved in cell proliferation and survival. The molecular targets include the ATP-binding site of the EGFR, which prevents the phosphorylation and activation of the receptor. This leads to the suppression of tumor growth and induces apoptosis in cancer cells.
Comparison with Similar Compounds
Erlotinib: Another EGFR tyrosine kinase inhibitor used in the treatment of NSCLC. It has a similar mechanism of action but differs in its chemical structure and pharmacokinetic properties.
Afatinib: An irreversible EGFR inhibitor that targets multiple members of the ErbB family. It is used in cases where resistance to first-generation inhibitors like gefitinib occurs.
Osimertinib: A third-generation EGFR inhibitor designed to overcome resistance mutations. It has a broader spectrum of activity compared to gefitinib.
Uniqueness of Gefitinib-d3: this compound’s uniqueness lies in its deuterium substitution, which enhances its metabolic stability and reduces the formation of toxic metabolites. This modification can lead to improved therapeutic outcomes and a better safety profile compared to non-deuterated gefitinib and other similar compounds.
Properties
Molecular Formula |
C22H24ClFN4O3 |
|---|---|
Molecular Weight |
449.9 g/mol |
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-6-(3-morpholin-4-ylpropoxy)-7-(trideuteriomethoxy)quinazolin-4-amine |
InChI |
InChI=1S/C22H24ClFN4O3/c1-29-20-13-19-16(12-21(20)31-8-2-5-28-6-9-30-10-7-28)22(26-14-25-19)27-15-3-4-18(24)17(23)11-15/h3-4,11-14H,2,5-10H2,1H3,(H,25,26,27)/i1D3 |
InChI Key |
XGALLCVXEZPNRQ-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)OCCCN4CCOCC4 |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)OCCCN4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



